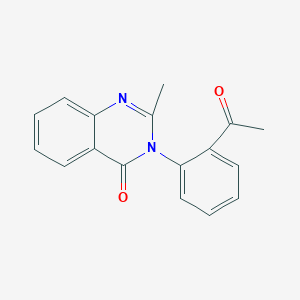
Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(cyclopropylméthyl)-6,6-diméthyl-4,5,6,7-tétrahydro-1H-indazole-3-carboxylate d'éthyle est un composé organique complexe qui appartient à la classe des dérivés de l'indazole. Les dérivés de l'indazole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(cyclopropylméthyl)-6,6-diméthyl-4,5,6,7-tétrahydro-1H-indazole-3-carboxylate d'éthyle implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une méthode courante implique la cyclopropanation d'une alcène appropriée à l'aide d'un précurseur de carbène, tel que des composés diazo, sous l'influence d'un catalyseur métallique de transition comme le rhodium ou le cuivre . L'intermédiaire cyclopropyle résultant est ensuite soumis à une nouvelle fonctionnalisation pour introduire le noyau indazole et le groupe ester éthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui garantissent un rendement et une pureté élevés. La synthèse à grande échelle utilise souvent des réacteurs à flux continu et des systèmes automatisés pour contrôler précisément les conditions de réaction. L'utilisation de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, est également courante dans les environnements industriels pour améliorer la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(cyclopropylméthyl)-6,6-diméthyl-4,5,6,7-tétrahydro-1H-indazole-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction utilisant l'hydrogène gazeux et un catalyseur de palladium peuvent convertir certains groupes fonctionnels en leurs formes réduites correspondantes.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs comme l'hydrure de sodium ou le diisopropylamidure de lithium pour remplacer des substituants spécifiques sur la molécule.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Hydrogène gazeux (H₂) avec du palladium sur carbone (Pd/C)
Substitution : Hydrure de sodium (NaH), diisopropylamidure de lithium (LDA)
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le 1-(cyclopropylméthyl)-6,6-diméthyl-4,5,6,7-tétrahydro-1H-indazole-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Étudié pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes, antivirales et anticancéreuses
Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, l'inflammation et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 1-(cyclopropylméthyl)-6,6-diméthyl-4,5,6,7-tétrahydro-1H-indazole-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le noyau indazole est connu pour se lier à divers récepteurs et enzymes, modulant leur activité et conduisant aux effets biologiques souhaités . Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses ou moduler les réponses immunitaires pour réduire l'inflammation.
Applications De Recherche Scientifique
Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du cyclopropane : Des composés comme la cyclopropylméthylamine et le cyclopropylcarbinol partagent le groupe cyclopropyle mais diffèrent par leur structure et leurs propriétés globales
Dérivés de l'indazole : D'autres dérivés de l'indazole, tels que le 1-méthyl-1H-indazole et le 3-nitro-1H-indazole, ont des structures de base similaires mais des substituants différents, conduisant à des activités biologiques variées
Unicité
Le 1-(cyclopropylméthyl)-6,6-diméthyl-4,5,6,7-tétrahydro-1H-indazole-3-carboxylate d'éthyle est unique en raison de sa combinaison d'un groupe cyclopropylméthyle et d'un noyau tétrahydroindazole. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent d'autres composés similaires.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-5,7-dihydro-4H-indazole-3-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-4-20-15(19)14-12-7-8-16(2,3)9-13(12)18(17-14)10-11-5-6-11/h11H,4-10H2,1-3H3 |
Clé InChI |
ZFQPZKYDQHKNBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C2=C1CCC(C2)(C)C)CC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


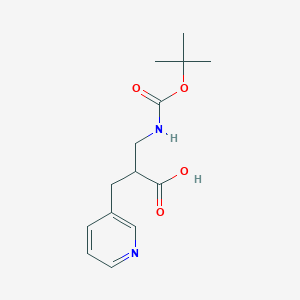
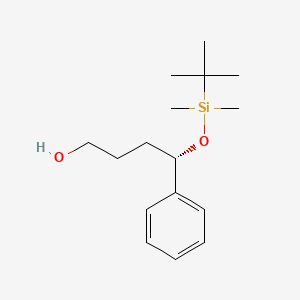
![9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)
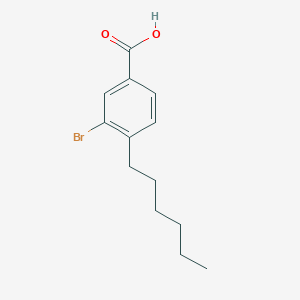
![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)

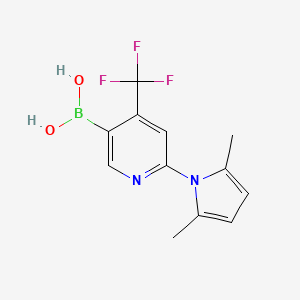

![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
